Sodium;2-hydroxypropanoate, commonly known as sodium lactate, is the sodium salt of lactic acid. It has the chemical formula and is produced through the fermentation of carbohydrates followed by neutralization of lactic acid with sodium hydroxide. This compound is notable for its mild saline taste and is utilized in various scientific and industrial applications, including food preservation, medical treatments, and cosmetic formulations.
The synthesis of sodium lactate can be achieved through several methods:
Sodium lactate has a molecular structure characterized by a three-carbon backbone with a hydroxyl group (-OH) and a carboxylate group (-COO⁻). Its structural formula can be represented as:
Sodium lactate participates in several chemical reactions:
The specific conditions for these reactions vary based on the desired outcome, requiring careful selection of reagents and environmental conditions.
The mechanism by which sodium lactate exerts its effects in biological systems includes:
Sodium lactate is stable under normal conditions but should be stored away from strong acids or bases to prevent degradation .
Sodium lactate has diverse applications across various fields:
Sodium 2-hydroxypropanoate (sodium lactate) is primarily produced through microbial fermentation, leveraging microorganisms to convert renewable biomass into lactic acid, followed by neutralization. This approach dominates industrial production due to its sustainability and compatibility with circular economy principles.
Lactobacillus species (L. casei, L. delbrueckii, L. acidophilus) are the primary workhorses for lactic acid fermentation. These homofermentative strains achieve high yields (>95%) by exclusively metabolizing hexoses via the glycolytic pathway to produce optically pure L(+)- or D(−)-lactic acid isomers [1] [9]. Recent genetic engineering advances have enhanced their capabilities:
Table 1: Engineered Microbial Strains for Enhanced Lactic Acid Production
Strain | Genetic Modification | Productivity (g/L·h) | Optical Purity (%) |
---|---|---|---|
L. casei ATCC334 | Overexpression of ldhL | 2.8 | 99.2 (L+) |
L. brevis CGMCC1 | ATPase gene insertion | 3.1 | 98.5 (D−) |
Bacillus coagulans | Heterologous amylase pathway | 4.2 | 99.8 (L+) |
The choice of carbohydrate source significantly impacts cost and sustainability. First-generation substrates like corn starch (glucose yield: 110 g/L) and sucrose from beets (100 g/L) remain prevalent due to high conversion efficiencies (>90%) [1] [9]. However, waste biomass utilization is advancing rapidly:
Table 2: Fermentation Performance of Alternative Substrates
Substrate | Microorganism | Lactic Acid Yield (g/L) | Fermentation Time (h) |
---|---|---|---|
Corn starch | L. casei | 110 | 48 |
Sugarcane bagasse | L. pentosus | 78 | 72 |
Cheese whey | L. helveticus | 45 | 36 |
Potato peel hydrolysate | L. rhamnosus | 62 | 60 |
While biotechnological routes dominate, chemical synthesis remains relevant for specific industrial applications requiring rapid scale-up.
The standard industrial process involves neutralizing lactic acid with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃):
Table 3: Neutralization Parameters for Industrial Sodium Lactate Production
Base | Temperature (°C) | Reaction Time (h) | pH Control | Yield (%) |
---|---|---|---|---|
NaOH | 25–30 | 0.5 | 6.8–7.0 | 98.5 |
Na₂CO₃ | 60–70 | 2.0 | 7.0–7.2 | 97.2 |
Advanced catalytic methods enhance efficiency and purity:
Recent innovations include enzymatic esterification (lactic acid + ethanol → ethyl lactate) followed by sodium hydroxide saponification, yielding high-purity (>99.9%) sodium lactate with reduced energy inputs [9].
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